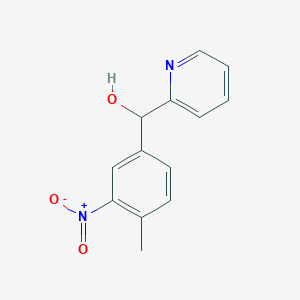

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1803589-16-3 . It has a molecular weight of 244.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O3/c1-9-5-6-10 (8-12 (9)15 (17)18)13 (16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Subheading Pyridine and Imidazole Catalysis in Methanolysis

The methanolysis of various nitrophenyl acetates, in the presence of pyridines and imidazoles, has been studied. Methyl substitution in pyridine slightly reduces reactivity, and pyridine bases act as general base catalysts in this process. A notable negative value in the entropy of activation was observed, indicating a non-nucleophilic role for pyridines. In contrast, imidazole might act nucleophilically, especially in the methanolysis of 4-nitrophenyl acetate and chloroacetate (Neuvonen, 1990).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

Subheading Reduction of 2- and 3-Acylpyrroles

The reduction of nitrophenyl acylpyrroles with zinc and ammonium chloride led to the synthesis of pyrrolo[1,2-b]cinnolin-10-one and other derivatives. Different reagents and conditions yielded various products, demonstrating the versatility of this approach in synthesizing complex organic structures (Kimbaris & Varvounis, 2000).

Organocatalysis in Transesterification

Subheading Zwitterionic Salts as Organocatalysts

Novel zwitterionic salts, formed by the reaction of nitrophenyl isothiocyanate with pyrrolidinopyridine, have been found effective as organocatalysts in the transesterification of methyl carboxylates and alcohols. This provides a mild and efficient method for transesterification under azeotropic reflux conditions (Ishihara, Niwa, & Kosugi, 2008).

Solvolysis Catalyzed by Cu(II) Ions

Subheading Cu(II)-Ion-Catalyzed Solvolysis of Ureas

The solvolysis of N,N-bis(pyridin-2-ylmethyl) ureas catalyzed by Cu(II) ions in alcohol solvents has been studied. This process involves nucleophilic addition and assistance of bis(pyridin-2-yl)amine leaving group. The study provides insights into the reactivity and mode of cleavage in such ureas (Belzile et al., 2014).

Electrochemical Oxidation in Methanol

Subheading Oxidation of Dihydropyridine Calcium Blockers

The electrochemical oxidation of methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate in methanol has been explored. This study reveals a complex oxidation process involving one-electron oxidation, radical coupling, and substitution reactions, highlighting the intricate nature of electrochemical reactions in organic compounds (Ueno & Umeda, 1992).

Safety And Hazards

properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXSRURNFJJCEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)

![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)